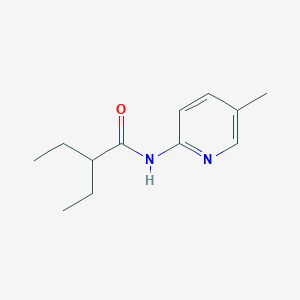![molecular formula C21H16F3N3O2 B12492866 3-[4-(Benzyloxy)-3-methoxyphenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12492866.png)
3-[4-(Benzyloxy)-3-methoxyphenyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE is a heterocyclic compound that belongs to the triazolopyridine family. This class of compounds is known for its diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties . The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it a subject of significant interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE can be achieved through several synthetic routes. One common method involves the oxidative ring closure of a hydrazine intermediate. In this process, sodium hypochlorite is used as the oxidant, and ethanol serves as the solvent. The reaction is performed at room temperature for approximately three hours, resulting in a 73% isolated yield of the compound . This method is considered a clean and green approach due to the use of environmentally friendly reagents and conditions.
Análisis De Reacciones Químicas
3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative ring closure mentioned earlier is a key reaction in its synthesis. Sodium hypochlorite is commonly used as the oxidant in this reaction . The compound can also participate in substitution reactions, where different substituents can be introduced to modify its properties. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antibacterial and antiproliferative agent . In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Additionally, it has applications in the industry as a molecular chemosensor for metal ions, anions, and amino acids .
Mecanismo De Acción
The mechanism of action of 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of bacterial growth, reduction of inflammation, and suppression of cancer cell proliferation . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to interact with multiple targets makes it a promising candidate for further research.
Comparación Con Compuestos Similares
3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE can be compared to other triazolopyridine derivatives, such as 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. For example, the benzyloxy and methoxy groups in 3-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE contribute to its unique antibacterial and antiproliferative properties . Other similar compounds include various triazolopyridine derivatives that have been synthesized and evaluated for their biological activities .
Propiedades
Fórmula molecular |
C21H16F3N3O2 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
3-(3-methoxy-4-phenylmethoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C21H16F3N3O2/c1-28-18-11-15(7-9-17(18)29-13-14-5-3-2-4-6-14)20-26-25-19-10-8-16(12-27(19)20)21(22,23)24/h2-12H,13H2,1H3 |
Clave InChI |
PRHSAABEKVRZML-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2=NN=C3N2C=C(C=C3)C(F)(F)F)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


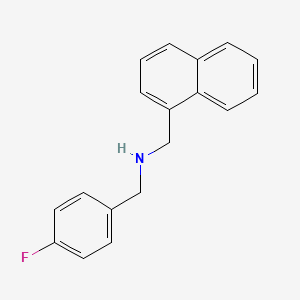
![2-{[4-(tert-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B12492785.png)
![N-(1,3-benzothiazol-2-yl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12492787.png)
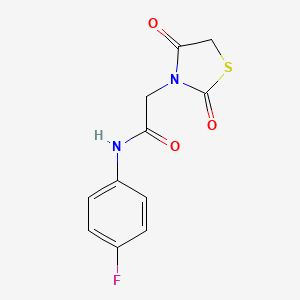
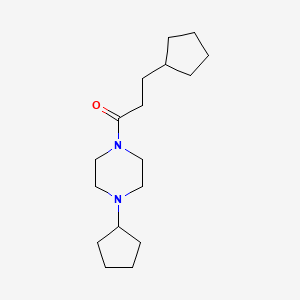
![10-(4-ethoxyphenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12492800.png)
![6-(2-methylbenzyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12492803.png)
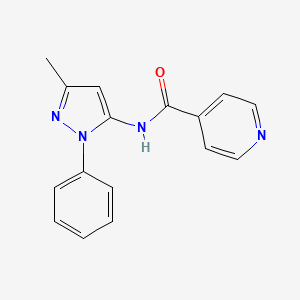
![2-{[5-(2-ethoxy-2-oxoethyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B12492811.png)

methanone](/img/structure/B12492826.png)
![Methyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492828.png)
![3,4-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492833.png)
